1-Methyl-3-(propan-2-yl)piperazine
Overview
Description
1-Methyl-3-(propan-2-yl)piperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. One of the nitrogen atoms is substituted with a methyl group (CH3), and the other nitrogen atom is substituted with an isopropyl group (CH(CH3)2) .Chemical Reactions Analysis
Piperazine derivatives, including this compound, are involved in various chemical reactions. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
This compound has a predicted density of 0.858±0.06 g/cm3 and a predicted boiling point of 180.1±8.0 °C .Scientific Research Applications
Design and Synthesis for Pharmacological Evaluation
Novel derivatives of piperazine compounds have been synthesized for potential pharmacological applications. For example, Kumar et al. (2017) designed a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating antidepressant and antianxiety activities in albino mice through behavioral tests. This study underscores the role of piperazine derivatives in developing new therapeutic agents (J. Kumar et al., 2017).
Enhancing Radiotracer Properties
Piperazine derivatives have been explored for their potential in enhancing the properties of radiotracers used in positron emission tomography (PET). Abate et al. (2011) worked on analogues of σ receptor ligand PB28, modifying its structure to reduce lipophilicity and improve potential as PET radiotracers, demonstrating the adaptability of piperazine structures in medicinal chemistry (C. Abate et al., 2011).
Molecular Docking Studies
Piperazine-1-yl-1H-indazole derivatives have been synthesized and analyzed through docking studies, highlighting their importance in medicinal chemistry for designing drugs with precise target interactions. Balaraju et al. (2019) synthesized and characterized a novel compound, demonstrating its synthesis process and potential applications through spectral analysis and docking studies (V. Balaraju et al., 2019).
Antibacterial and Biofilm Inhibition
Piperazine derivatives have shown promising antibacterial and biofilm inhibition activities. Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including MRSA and VRE, which indicate the potential of piperazine derivatives in addressing antibiotic resistance and biofilm-associated infections (Ahmed E. M. Mekky & S. Sanad, 2020).
Anti-tubercular Activity
Research has also extended to the development of compounds for anti-tubercular activity. Naidu et al. (2016) synthesized and evaluated a series of benzo[d]isoxazole derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of piperazine derivatives in combating tuberculosis (Kalaga Mahalakshmi Naidu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMTXATTGFXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-64-3 | |
Record name | 1-methyl-3-(propan-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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